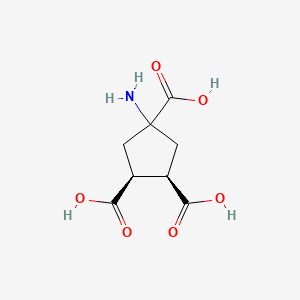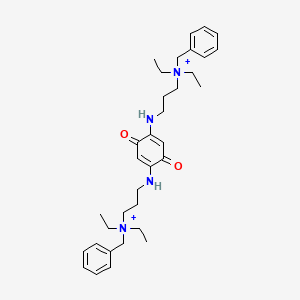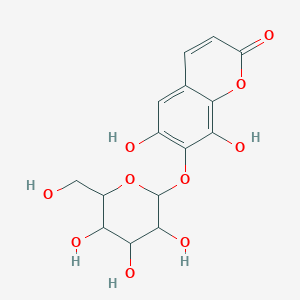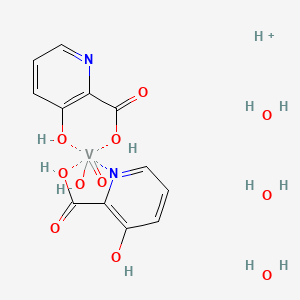
UDPG sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-diphosphoglucose disodium salt, commonly known as UDP-glucose sodium salt, is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It is an essential intermediate in the biosynthesis of glycogen and other glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids. UDP-glucose sodium salt is also known to act as a signaling molecule in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
UDP-glucose sodium salt can be synthesized through enzymatic reactions involving uridine triphosphate and glucose-1-phosphate. The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction, forming UDP-glucose and pyrophosphate as products. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C.
Industrial Production Methods
In industrial settings, UDP-glucose sodium salt is produced using microbial fermentation processes. Saccharomyces cerevisiae, a type of yeast, is commonly used for this purpose. The yeast cells are genetically engineered to overexpress the enzymes required for UDP-glucose synthesis. The fermentation process is carried out in large bioreactors under controlled conditions of temperature, pH, and aeration. The product is then purified through a series of chromatographic techniques to obtain high-purity UDP-glucose sodium salt.
化学反应分析
Types of Reactions
UDP-glucose sodium salt undergoes various types of chemical reactions, including:
Glycosylation: UDP-glucose acts as a glycosyl donor in glycosylation reactions, transferring glucose to acceptor molecules such as proteins, lipids, and other carbohydrates.
Oxidation: UDP-glucose can be oxidized to UDP-glucuronic acid by the enzyme UDP-glucose dehydrogenase.
Epimerization: UDP-glucose can be converted to UDP-galactose by the enzyme UDP-glucose 4-epimerase.
Common Reagents and Conditions
Glycosylation: Glycosyltransferase enzymes, acceptor molecules (e.g., proteins, lipids), and appropriate buffer solutions.
Oxidation: UDP-glucose dehydrogenase, nicotinamide adenine dinucleotide (NAD+), and buffer solutions.
Epimerization: UDP-glucose 4-epimerase, buffer solutions.
Major Products
Glycosylation: Glycosylated proteins, lipids, and carbohydrates.
Oxidation: UDP-glucuronic acid.
Epimerization: UDP-galactose.
科学研究应用
UDP-glucose sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in the enzymatic synthesis of glycosides and other glycosylated compounds.
Biology: Plays a crucial role in cellular metabolism and signaling pathways. It is involved in the biosynthesis of glycogen and other glucose-containing molecules.
Medicine: Investigated for its potential therapeutic applications in metabolic disorders, such as diabetes and nonalcoholic fatty liver disease. It is also studied for its role in immune cell activation and differentiation.
Industry: Used in the production of bioactive glycosides, which have applications in pharmaceuticals, food additives, and cosmetics.
作用机制
UDP-glucose sodium salt exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules. Additionally, UDP-glucose acts as a signaling molecule by binding to specific receptors, such as the P2Y14 receptor and G protein-coupled receptor 17 (GPR17). These interactions activate various cellular pathways involved in immune response, cell differentiation, and metabolism.
相似化合物的比较
Similar Compounds
Uridine diphosphate galactose (UDP-galactose): Similar to UDP-glucose, but with a galactose moiety instead of glucose. It is involved in the biosynthesis of galactose-containing molecules.
Uridine diphosphate glucuronic acid (UDP-glucuronic acid): Formed by the oxidation of UDP-glucose. It is involved in the detoxification of xenobiotics and the biosynthesis of glycosaminoglycans.
Uridine diphosphate N-acetylglucosamine (UDP-N-acetylglucosamine): Involved in the biosynthesis of glycoproteins and glycolipids.
Uniqueness
UDP-glucose sodium salt is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its ability to participate in glycosylation reactions and act as a ligand for specific receptors distinguishes it from other nucleotide sugars. Additionally, its involvement in both glycogen synthesis and inhibition of lipogenesis highlights its critical role in glucose metabolism and energy storage.
属性
分子式 |
C15H26N2O17P2 |
|---|---|
分子量 |
568.32 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H26N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI 键 |
GSWQPZWEMJFNOH-JZMIEXBBSA-N |
手性 SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
规范 SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate](/img/structure/B10783493.png)
![(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10783504.png)
![N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783512.png)
![N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;methane;tetrahydrochloride](/img/structure/B10783533.png)
![2-[4-Hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783535.png)

![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783549.png)
![Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783554.png)


![(1R,3Z,5R,7S,9R,11S,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783592.png)
![N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783600.png)
